molecular formula C19H21FN2O2 B243550 N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

Numéro de catalogue B243550
Poids moléculaire: 328.4 g/mol
Clé InChI: VSTSEZAICJDSFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide, also known as FPBM, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. FPBM belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and amisulpride.

Mécanisme D'action

The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not fully understood. However, it is known that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. By blocking the dopamine D2 receptor, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide reduces the activity of dopamine in the brain, leading to a decrease in motor activity and an improvement in symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to improve motor function, reduce dyskinesia, and increase dopamine turnover in the striatum. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been shown to reduce the release of glutamate, a neurotransmitter that plays a key role in the development of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various diseases. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has some limitations for lab experiments. For example, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has a short half-life and is rapidly metabolized in the body, making it difficult to maintain a stable concentration in the bloodstream. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not readily available commercially, which can make it difficult to obtain for lab experiments.

Orientations Futures

There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. One area of research is the development of more stable analogs of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide that have a longer half-life and are more readily available. Another area of research is the development of more selective dopamine D2 receptor antagonists that can be used to study the role of dopamine in various diseases. Finally, there is a need for more studies to investigate the potential therapeutic applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide in various diseases, including Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Conclusion:
In conclusion, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide also has some limitations, including its short half-life and limited availability. Future research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide should focus on the development of more stable analogs, more selective dopamine D2 receptor antagonists, and investigations of its potential therapeutic applications in various diseases.

Méthodes De Synthèse

The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a complex process that involves several steps. The first step is the reaction between 3-fluoro-4-nitroaniline and piperidine in the presence of a catalyst to form 3-fluoro-4-(piperidin-1-yl)aniline. The second step is the reaction between 3-fluoro-4-(piperidin-1-yl)aniline and 3-methoxybenzoyl chloride in the presence of a base to form N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. The overall yield of the synthesis process is approximately 50%.

Applications De Recherche Scientifique

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is in the treatment of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been studied for its potential in the treatment of schizophrenia, depression, and anxiety disorders.

Propriétés

Formule moléculaire

C19H21FN2O2

Poids moléculaire

328.4 g/mol

Nom IUPAC

N-(3-fluoro-4-piperidin-1-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C19H21FN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)

Clé InChI

VSTSEZAICJDSFV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

SMILES canonique

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.